Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a structurally complex thiazole derivative characterized by dual thiazole rings, a benzyl substituent at position 5, and a 2-methyl-4-propyl-1,3-thiazole-5-carbonylamino group at position 2. Thiazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
Molecular Formula |
C20H21N3O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(2-methyl-4-propyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O3S2/c1-4-8-14-17(27-12(2)21-14)18(24)23-20-22-16(19(25)26-3)15(28-20)11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11H2,1-3H3,(H,22,23,24) |
InChI Key |
OLLGYDHRQKKQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under acidic conditions.
Substitution Reactions: The introduction of the benzyl and propyl groups is typically done through substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole rings, respectively. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, nucleophiles, catalysts like palladium or platinum.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles and benzyl derivatives.
Scientific Research Applications
Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives often exhibit activity modulated by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Activity | Key Differences |
|---|---|---|---|---|---|
| Target Compound : Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate | Likely C₁₉H₂₁N₃O₃S₂* | ~427.5* | Dual thiazole rings, benzyl (C₆H₅CH₂), propyl (C₃H₇) | Antimicrobial, enzyme inhibition (predicted) | Benchmark for comparison. |
| Methyl 5-(2-methylpropyl)-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate () | C₁₈H₂₂N₃O₃S₂ | 381.5 | Branched 2-methylpropyl substituent instead of benzyl | Antimicrobial, antifungal | Reduced aromaticity due to lack of benzyl group; altered lipophilicity. |
| Methyl 2-{[(4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate () | C₁₈H₁₉N₃O₂S₂ | 373.5 | Pyrrole ring at thiazole-2 position, phenyl at thiazole-5 | Anticancer, antiviral | Pyrrole introduces π-π stacking potential; phenyl vs. benzyl alters steric effects. |
| Methyl 5-(2-chlorophenyl)-2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate () | C₁₉H₁₈ClN₃O₃S₂ | 412.8 | Chlorophenyl substituent, ethyl-methyl thiazole | Antifungal, agrochemical applications | Chlorine enhances electrophilicity; increased halogen bonding potential. |
| Methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate () | C₁₆H₁₅N₅O₃S | 365.4 | Tetrazole ring at phenyl position | Anti-inflammatory, enzyme inhibition | Tetrazole mimics carboxylate, enhancing receptor binding. |
Notes: *Molecular formula and weight of the target compound are inferred from structural analogs in and .
Structural and Functional Insights
- Benzyl vs.
- Heterocyclic Modifications : Pyrrole () and tetrazole () substitutions introduce distinct electronic and steric profiles, enabling interactions with diverse biological targets (e.g., kinases, proteases).
Pharmacological Profiles
- Antimicrobial Activity : The target compound’s dual thiazole rings and benzyl group may synergize to disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase.
- Anticancer Potential: Pyrrole-containing analogs () show enhanced DNA intercalation or topoisomerase inhibition, suggesting the target compound’s benzyl group could be optimized for similar mechanisms.
- Bioavailability : Compared to simpler thiazoles (e.g., 4-methylthiazole in ), the target compound’s complexity may reduce solubility but improve target specificity.
Biological Activity
Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it features thiazole rings that are often associated with various pharmacological effects.
Table 1: Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O2S2 |
| Molecular Weight | 378.52 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
Inhibition of Cancer Cell Proliferation
Recent studies have demonstrated that this compound exhibits anticancer properties by inhibiting key mitotic proteins involved in cell division. Specifically, it has been shown to inhibit the activity of HSET (KIFC1), a kinesin motor protein crucial for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar spindles and subsequent cell death in cancer cells with centrosome amplification .
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Study 1: Anticancer Activity
A study conducted on human colon cancer cell lines revealed that treatment with this compound resulted in significant increases in multipolar mitosis compared to untreated controls. The compound was administered at concentrations ranging from 5 µM to 20 µM over 48 hours. The results indicated a dose-dependent increase in cell death associated with multipolar spindle formation .
Table 2: Anticancer Efficacy Data
| Concentration (µM) | % Multipolar Mitoses | Cell Viability (%) |
|---|---|---|
| 0 | 10 | 100 |
| 5 | 15 | 85 |
| 10 | 30 | 70 |
| 20 | 50 | 40 |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections .
Table 3: Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) | Comparison Drug (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin (16) |
| Escherichia coli | 16 | Norfloxacin (32) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
